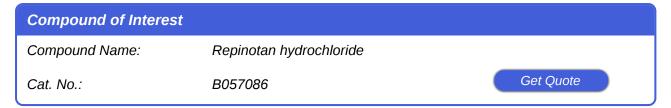


Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan hydrochloride (BAY x 3702) is a highly selective and potent full agonist for the serotonin 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical experimental models of ischemic stroke and traumatic brain injury, including permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO).[1][3][4][5] The neuroprotective properties of Repinotan are directly mediated through the 5-HT1A receptor, as its effects are blocked by specific antagonists like WAY 100635.[1][3][4] While initial preclinical data were promising, suggesting a therapeutic window of at least 5 hours post-injury in animal models, clinical trials in acute ischemic stroke patients did not demonstrate efficacy.[1][2][3] This guide provides an in-depth technical overview of the core molecular signaling pathways implicated in Repinotan's neuroprotective action, supported by quantitative data and detailed experimental methodologies.

Core Neuroprotective Signaling Pathways

The neuroprotective effects of **Repinotan hydrochloride** are multifactorial, stemming from its primary action on the 5-HT1A receptor and cascading into downstream pathways that mitigate excitotoxicity and inhibit apoptosis.

Primary Mechanism: Attenuation of Excitotoxicity

Foundational & Exploratory

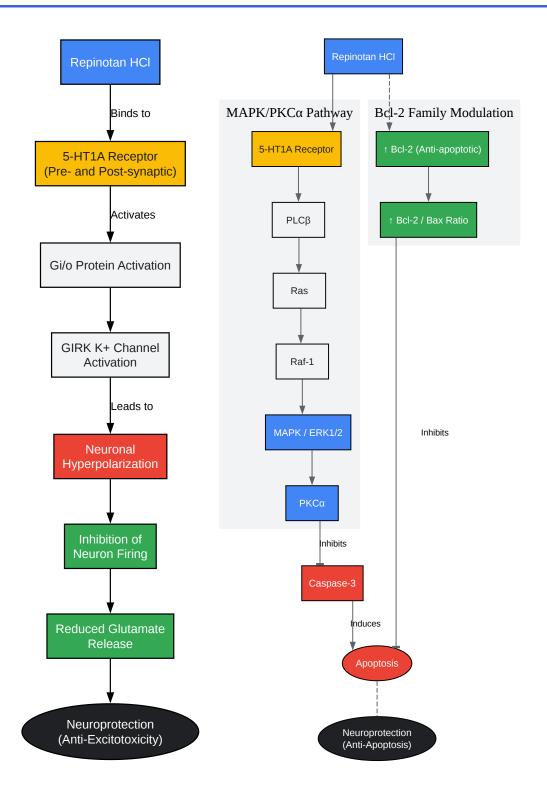




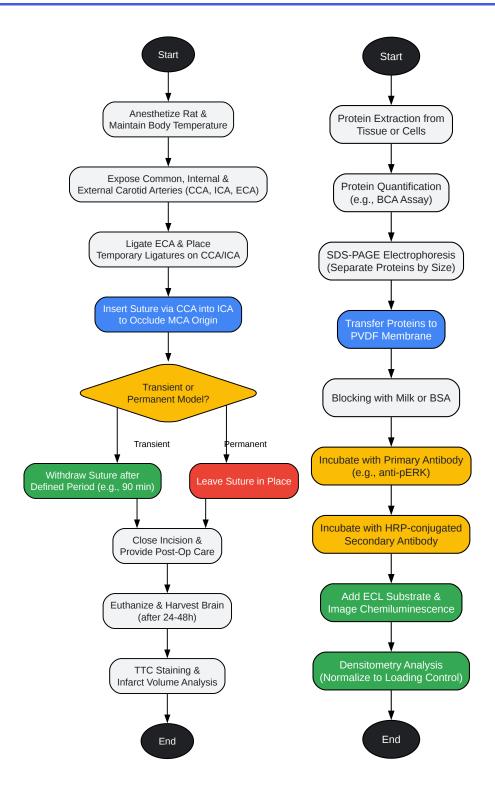
The principal and most immediate neuroprotective mechanism of Repinotan involves the modulation of neuronal excitability.[1][2][4]

- 5-HT1A Receptor Activation: Repinotan binds to both presynaptic and postsynaptic 5-HT1A receptors.[1][2][4]
- GIRK Channel Activation: This binding activates G protein-coupled inwardly rectifying potassium (K+) channels.[1][2][4]
- Neuronal Hyperpolarization: The opening of these K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[1][2][4]
- Reduced Glutamate Release: This hyperpolarized state increases the threshold for neuronal firing, thereby inhibiting the excessive release of the excitatory neurotransmitter glutamate, a key mediator of ischemic cell death.[1][2][4]

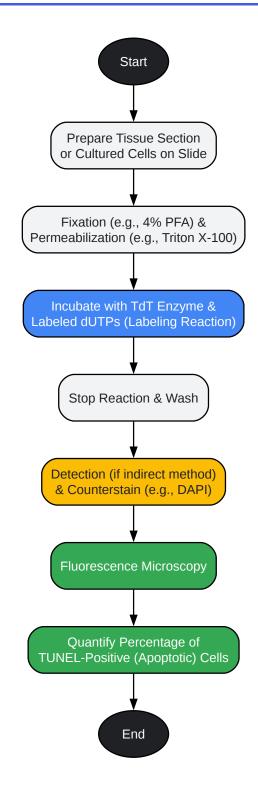












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